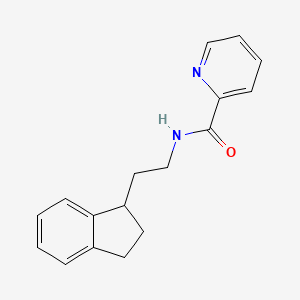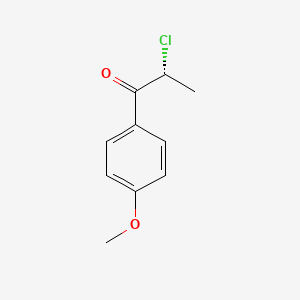
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is an organic compound with a chiral center at the second carbon atom. This compound is characterized by the presence of a chlorine atom and a methoxyphenyl group attached to a propanone backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one typically involves the chlorination of a suitable precursor, such as (2R)-1-(4-methoxyphenyl)propan-1-one. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of (2R)-2-amino-1-(4-methoxyphenyl)propan-1-one.
Reduction: Formation of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-ol.
Oxidation: Formation of (2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one.
Scientific Research Applications
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: As a chiral building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
(2R)-2-chloro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. Its chiral center adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
85277-58-3 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2R)-2-chloro-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
FTNUZHDTKWNHGN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)OC)Cl |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
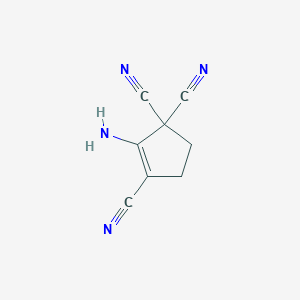
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
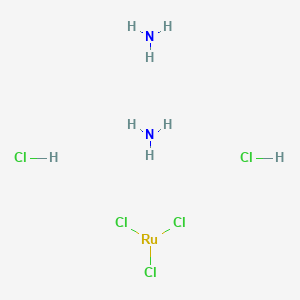

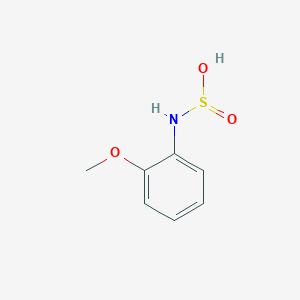
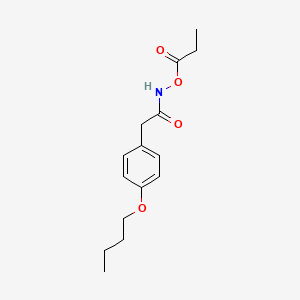
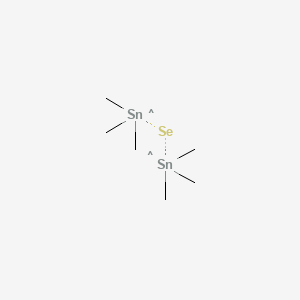
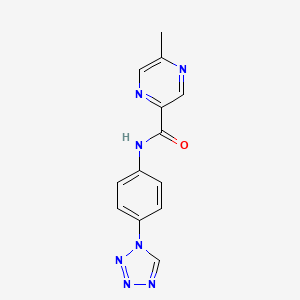
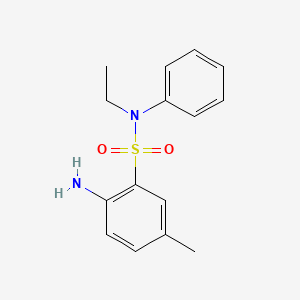
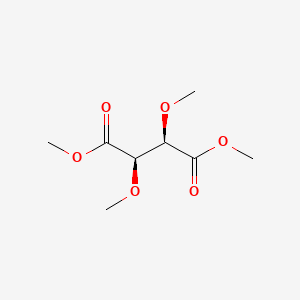
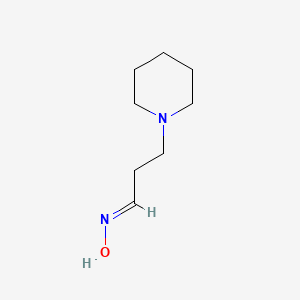
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
